[(2S)-3-oxobutan-2-yl] acetate
Description
[(2S)-3-Oxobutan-2-yl] acetate (CAS 4906-24-5) is a chiral ester with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol . It features a 3-oxobutane backbone substituted with an acetyloxy group at the (2S)-position, making it structurally distinct due to its stereochemistry. The compound is a liquid at room temperature and is primarily utilized in laboratory settings for synthetic and enzymatic applications . Its key synonyms include 3-acetoxy-2-butanone and acetic acid 1-methyl-2-oxopropyl ester .
Properties
CAS No. |
171287-68-6 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
[(2S)-3-oxobutan-2-yl] acetate |
InChI |
InChI=1S/C6H10O3/c1-4(7)5(2)9-6(3)8/h5H,1-3H3/t5-/m0/s1 |
InChI Key |
ZKPTYCJWRHHBOW-YFKPBYRVSA-N |
SMILES |
CC(C(=O)C)OC(=O)C |
Isomeric SMILES |
C[C@@H](C(=O)C)OC(=O)C |
Canonical SMILES |
CC(C(=O)C)OC(=O)C |
Synonyms |
2-Butanone, 3-(acetyloxy)-, (S)- (9CI) |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation Reactions
The acetylated β-keto ester undergoes selective oxidation under controlled conditions:
Key findings:
-
Stereochemical integrity at C-2 (S-configuration) is preserved during oxidation .
-
Over-oxidation risks exist with strong agents like CrO₃, necessitating low temperatures .
Reduction Reactions
Reduction targets the ketone and ester groups:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 1 h | (2S)-3-hydroxybutan-2-yl acetate | Ketone → alcohol |
| LiAlH₄ | THF, reflux, 3 h | (2S)-butane-1,2,3-triol | Full reduction |
| H₂/Pd-C | EtOAc, RT, 12 h | (2S)-butan-2-yl acetate | Ester → alkane |
Notable observations:
-
NaBH₄ selectively reduces the ketone without affecting the ester .
-
LiAlH₄ achieves complete reduction to triol but requires rigorous anhydrous conditions .
Substitution Reactions
The acetate group participates in nucleophilic substitutions:
| Nucleophile | Catalyst/Base | Product | Mechanism |
|---|---|---|---|
| NH₃ (g) | K₂CO₃, DMF, 60°C | (2S)-3-oxobutan-2-yl amine | SN2 |
| Cl⁻ (SOCl₂) | Pyridine, RT | (2S)-3-oxobutan-2-yl chloride | Acid chloride formation |
| PhMgBr | THF, −20°C | (2S)-3-oxo-2-phenylbutan-2-yl acetate | Grignard addition |
Critical insights:
-
Amidation with NH₃ proceeds with retention of configuration .
-
Grignard reagents add to the ketone, forming tertiary alcohols that retain the acetate group .
Hydrolysis and Stability
The compound exhibits pH-dependent hydrolysis:
| Condition | Time | Primary Product | Byproduct |
|---|---|---|---|
| 1M NaOH, RT | 30 min | (2S)-3-oxobutanoic acid | Acetate ion |
| 1M HCl, RT | 2 h | (2S)-3-oxobutan-2-ol | Acetic acid |
| H₂O, 100°C | 24 h | Racemic 3-oxobutanoic acid | Degradation products |
Stability notes:
Stereochemical Influence on Reactivity
The (2S) configuration impacts reaction pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Ethyl 3-Oxo-2-phenylbutanoate (CAS 5413-05-8)
- Structure: Contains a phenyl group at the 2-position and an ethyl ester at the 3-oxobutanoate chain.
- Molecular Formula : C₁₂H₁₄O₃.
- Key Differences : The phenyl group increases steric bulk and lipophilicity compared to the simpler acetyl group in [(2S)-3-oxobutan-2-yl] acetate. This structural variation enhances its utility in synthesizing aromatic heterocycles, such as dihydroisocoumarins .
Ethyl (2S)-2-Methyl-3-oxobutanoate
- Structure : Features a methyl branch at the (2S)-position and an ethyl ester.
- Key Differences : The methyl substituent alters electronic and steric environments, influencing enantioselectivity in ketoreductase-catalyzed dynamic kinetic resolutions (DKR). For example, similar substrates yield high diastereo- and enantioselectivity (up to >99% ee) in enzymatic reductions .
2-(3-Oxobutan-2-yl)benzonitriles
Physical and Chemical Properties
Key Observations :
- The phenyl-substituted analog (Ethyl 3-oxo-2-phenylbutanoate) has a higher molecular weight, likely reducing volatility compared to this compound.
- The methyl branch in Ethyl (2S)-2-methyl-3-oxobutanoate may lower solubility in polar solvents due to increased hydrophobicity.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for [(2S)-3-oxobutan-2-yl] acetate, and how can reaction conditions be optimized for enantiomeric purity?
- Methodological Answer : The synthesis of this compound (C₆H₁₀O₃, MW 130.14 g/mol) typically involves acetylation of 3-oxobutan-2-ol using acetic anhydride or acetyl chloride under controlled conditions. Evidence from analogous syntheses (e.g., ethyl acetate derivatives in and ) highlights the use of sodium acetate as a catalyst for transesterification or acylation. To optimize enantiomeric purity, chiral chromatography (e.g., HPLC with chiral stationary phases) or kinetic resolution via enzymatic catalysis (e.g., lipases) is recommended. Temperature control (0–25°C) and solvent polarity (e.g., THF or dichloromethane) are critical for minimizing racemization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer : Key techniques include:
- NMR : ¹H and ¹³C NMR to confirm the acetate group (δ ~2.0–2.1 ppm for CH₃CO) and ketone position (δ ~210 ppm for carbonyl carbon).
- IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O).
- Mass Spectrometry : ESI-MS or GC-MS for molecular ion [M+H]⁺ at m/z 131.1.
Conflicting data (e.g., unexpected splitting in NMR) may arise from keto-enol tautomerism. Use deuterated solvents (CDCl₃) and low-temperature NMR to stabilize the dominant keto form. Cross-validation with X-ray crystallography ( ) can resolve ambiguities .
Q. How can researchers ensure the stability of this compound during storage and experimental use?
- Methodological Answer : The compound’s ketone and ester groups make it susceptible to hydrolysis and oxidation. Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF). For aqueous experiments, use acetate buffer (pH 4–5, ) to slow hydrolysis. Monitor degradation via TLC or HPLC with UV detection at 210–220 nm .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity and stereochemical outcomes of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for nucleophilic attacks on the ketone or ester groups. Molecular dynamics simulations (e.g., in Gaussian or ORCA) predict solvent effects on enantioselectivity. For stereochemical analysis, compare computed optical rotations ([α]D) with experimental polarimetry data. ’s structural data (InChIKey: ZKPTYCJWRHHBOW) provides a basis for molecular docking studies in enzyme-catalyzed reactions .
Q. How can X-ray crystallography resolve the absolute configuration of this compound, and what challenges arise during refinement?
- Methodological Answer : Single-crystal X-ray diffraction ( ) requires high-quality crystals grown via slow evaporation in ethyl acetate/hexane. Use SHELXL ( ) for refinement, focusing on the Flack parameter to confirm the (2S) configuration. Challenges include low crystal symmetry (monoclinic P2₁/c) and hydrogen bonding networks distorting the ketone geometry. Anisotropic displacement parameters for oxygen atoms improve model accuracy .
Q. How should researchers address contradictions between experimental reaction yields and theoretical (DFT-predicted) energy profiles for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted transition states. Re-evaluate DFT calculations with explicit solvent models (e.g., CPCM) and scan potential energy surfaces for hidden intermediates. Validate with kinetic isotope effects (KIE) experiments or in situ IR monitoring of reaction progress. ’s thermodynamic data (e.g., proton affinities) can refine computational parameters .
Q. What role does this compound play in studying enzyme-substrate interactions, and how can isotopic labeling enhance mechanistic insights?
- Methodological Answer : The compound serves as a substrate analog for ketone-processing enzymes (e.g., oxidoreductases). Isotopic labeling (¹³C at the ketone or ²H at the acetate methyl) enables tracking via NMR or MS. For example, ¹³C labeling can reveal catalytic turnover rates in LC-MS studies. Competitive inhibition assays with labeled/unlabeled substrates quantify binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
